2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a thioacetamide side chain. The structure includes a 4-chlorophenyl group at position 1 and a 2-ethoxyphenyl moiety linked via an acetamide bridge. Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their structural resemblance to purine analogs, which interact with biological targets like ATP-binding pockets . The thioether linkage (-S-) in the scaffold enhances metabolic stability compared to oxygen or nitrogen analogs, while the 2-ethoxyphenyl substituent may influence solubility and binding affinity .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-2-30-17-6-4-3-5-16(17)24-18(28)12-31-21-25-19-15(20(29)26-21)11-23-27(19)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGBHMUQRPACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H18ClN5O2S
- Molecular Weight : 439.92 g/mol
- IUPAC Name : 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antiviral domains.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown significant cytotoxic effects and the ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.37 | Induction of apoptosis |
| HL60 | 0.0034 | PI3K inhibition |
| A549 | 0.75 | Cell cycle arrest |
In a study evaluating multiple compounds with similar structures, the target compound exhibited IC50 values comparable to established anticancer agents, indicating its potential as a lead compound for further development .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research suggests that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for cancer therapy.
- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cancer progression and viral replication.
Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer properties of various derivatives of pyrazolo[3,4-d]pyrimidine structures. The results indicated that compounds similar to this compound showed promising results against leukemia and solid tumors with selectivity ratios indicating potential therapeutic windows .
Study 2: Antiviral Potential
Another investigation focused on the antiviral activity of related compounds against viral infections. The results highlighted that certain modifications in the structure enhanced the inhibitory effects on viral replication in vitro, suggesting a pathway for developing new antiviral agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four analogs (Table 1) based on structural features, synthesis yields, and physicochemical properties.
Key Observations:
Core Structure Variations: The target compound and analogs retain the pyrazolo[3,4-d]pyrimidinone core, whereas compounds simplify the structure to pyrimidinone. ~450–500 g/mol for others).
Substituent Effects: The 2-ethoxyphenyl group in the target compound may enhance lipophilicity compared to the 4-phenoxyphenyl group in , which has a lower melting point (224°C vs. >282°C in ) . Chlorine substituents (e.g., 4-chlorophenyl in the target vs. 2,4-dichlorophenoxy in ) improve electrophilic interactions but may reduce solubility.
Synthetic Accessibility :
- The target compound’s synthesis likely follows alkylation protocols similar to , where thiopyrimidines react with α-chloroacetamides under basic conditions . Yields for such reactions range from 60–76% in simpler analogs (), suggesting moderate efficiency for the target.
Thermal Stability: Higher melting points (>282°C in ) correlate with rigid substituents like 4-chlorophenyl, whereas flexible groups (e.g., phenoxy in ) lower thermal stability .
Methodological Considerations in Similarity Assessment
Structural similarity is evaluated using scaffold-based methods (e.g., Tanimoto index for core alignment) and substituent pharmacophore analysis . While the target compound shares >70% core similarity with pyrazolo[3,4-d]pyrimidinone analogs (), its dissimilarity to pyrimidinone derivatives () highlights the impact of minor structural changes on virtual screening outcomes .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves cyclization of 4-chlorophenyl precursors with thioacetamide derivatives, followed by acylation to introduce the ethoxyphenylacetamide group . Key parameters include:
- Temperature control : Reactions often proceed optimally at 60–80°C to avoid decomposition of the pyrazolo[3,4-d]pyrimidine core .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
- Catalysts : Triethylamine or similar bases are critical for deprotonation during thioether bond formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and acetamide substitution .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 469.08) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and ethyl acetate/hexane mobile phases .
Q. What preliminary biological screening assays are most relevant for evaluating pharmacological potential?
- Kinase inhibition assays : Test inhibition of Aurora kinases or CDKs due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity (MTT assay) : Screen against cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis protocols to improve scalability while maintaining stereochemical integrity?
- Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for thioether bond formation .
- In-line purification : Couple synthesis with automated flash chromatography to isolate intermediates efficiently .
- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor critical steps (e.g., cyclization) .
- Scale-up adjustments : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to meet industrial safety standards .
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ATPase activity) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .
Q. What computational and experimental approaches establish structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize substituents at the 4-chlorophenyl or ethoxyphenyl positions .
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or varying halogen positions) and correlate changes with bioactivity .
- 3D-QSAR : Apply comparative molecular field analysis (CoMFA) to predict activity cliffs and optimize steric/electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
